molecular formula C14H19BrClNO2 B4239936 N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride

N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B4239936
M. Wt: 348.66 g/mol
InChI Key: ZNOJWBFAQPVYNZ-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allyloxy group, a bromine atom, and a methoxybenzyl group attached to a propen-1-amine backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride typically involves multiple stepsThe final step involves the formation of the propen-1-amine backbone, which is then converted to its hydrochloride salt for enhanced solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both allyloxy and methoxy groups, along with the bromine atom, allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2.ClH/c1-4-6-16-10-11-8-13(17-3)14(9-12(11)15)18-7-5-2;/h4-5,8-9,16H,1-2,6-7,10H2,3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOJWBFAQPVYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCC=C)Br)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 2
N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 3
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N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 4
N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 5
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N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Reactant of Route 6
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N-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride

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